molecular formula C8H7N3O2 B2950703 1-Methyl-7-nitro-1H-benzo[d]imidazole CAS No. 57155-23-4

1-Methyl-7-nitro-1H-benzo[d]imidazole

Cat. No.: B2950703
CAS No.: 57155-23-4
M. Wt: 177.163
InChI Key: KEABNFLSDJZPEP-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined . In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed . Solid-state NMR was applied for testing the quality of the obtained samples .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Vasorelaxant and Antihypertensive Effects : 1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their vasorelaxant and antihypertensive effects. Notably, certain nitro derivatives exhibited potent vasorelaxant effects with significant efficacy in reducing blood pressure in spontaneously hypertensive rats (Navarrete-Vázquez et al., 2010).

  • Angiotensin II Receptor Antagonism : Benzo[d]imidazole derivatives have been explored as novel angiotensin II receptor antagonists, demonstrating high affinity and potential for use as anti-hypertensive drug candidates (Zhu et al., 2014); (Bao et al., 2015).

  • Anticancer Activity : Some 1H-benzo[d]imidazole derivatives have demonstrated potential anticancer activities, particularly against specific human cancer cell lines (Al-Soud et al., 2021).

  • Antimicrobial Properties : Studies have shown that certain 1H-benzo[d]imidazole derivatives possess antimicrobial activities. This includes effectiveness against bacterial and fungal strains, indicating their potential as antimicrobial agents (Cavalleri et al., 1977).

  • Anti-Tubercular Activity : Novel hybrid molecules containing 1H-benzo[d]imidazole have been synthesized and found to exhibit significant anti-tubercular activity, suggesting their potential application in treating tuberculosis (Shruthi et al., 2016).

  • Crystal Structure Studies : Research on the crystal structure of 1H-benzo[d]imidazole derivatives, such as 2-Methyl-5-nitro-1H-benzimidazole, contributes to understanding their chemical properties and potential applications in various fields (Ghalib et al., 2011).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities and are present in many commercially available drugs . Therefore, there is a great potential for the development of new drugs that overcome the problems of antimicrobial resistance .

Properties

IUPAC Name

1-methyl-7-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-6-3-2-4-7(8(6)10)11(12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEABNFLSDJZPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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